molecular formula C19H19NO4 B340027 1-Benzoylpropyl 4-(acetylamino)benzoate

1-Benzoylpropyl 4-(acetylamino)benzoate

Cat. No.: B340027
M. Wt: 325.4 g/mol
InChI Key: CEUFMBZHGFSZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylpropyl 4-(acetylamino)benzoate is an ester derivative combining a benzoylpropyl group with a 4-(acetylamino)benzoate moiety. The 4-(acetylamino) group is a critical feature, as seen in compounds like Inosiplex (a 1:3:3 mixture of inosine, 1-(dimethylamino)-2-propanol, and 4-(acetylamino)benzoate), which is used for immunomodulatory purposes . The benzoylpropyl ester chain may influence lipophilicity and bioavailability, analogous to modifications in MCHR1 antagonists like SNAP-7941 derivatives, where ester groups are tailored for receptor binding .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-acetamidobenzoate

InChI

InChI=1S/C19H19NO4/c1-3-17(18(22)14-7-5-4-6-8-14)24-19(23)15-9-11-16(12-10-15)20-13(2)21/h4-12,17H,3H2,1-2H3,(H,20,21)

InChI Key

CEUFMBZHGFSZMX-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its superior electron-donating capacity. The dimethylamino group at the para position enhances polymerization efficiency .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit better flexural strength and lower water sorption than those with 2-(dimethylamino)ethyl methacrylate. However, the latter shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator .

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Its molecular weight (179.22 g/mol) and lipophilicity (logP ~1.5) differ significantly from 1-Benzoylpropyl 4-(acetylamino)benzoate, which likely has higher molecular weight and logP due to the benzoylpropyl group .

Pharmaceutical Formulations: Inosiplex

Inosiplex incorporates 4-(acetylamino)benzoate as a counterion in a 1:3:3 molar ratio with inosine and 1-(dimethylamino)-2-propanol. This formulation highlights the role of 4-(acetylamino)benzoate in stabilizing active ingredients and modulating solubility. In contrast, this compound’s ester linkage may prioritize prodrug characteristics or sustained release .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Application/Property Reference
This compound Not provided Benzoylpropyl, acetylamino Likely prodrug or polymer component Inferred
Ethyl 4-(dimethylamino)benzoate C11H15NO2 Dimethylamino High DC in resins; superior physical properties
Inosiplex Mixture 4-(acetylamino)benzoate Immunomodulatory agent
(S)-Methyl 4-(1-aminoethyl)benzoate C10H13NO2 Aminoethyl Chiral intermediate; synthetic versatility

Research Findings and Implications

  • Synthetic Flexibility: The acetylamino group in 4-(acetylamino)benzoate derivatives enhances stability and electron distribution, critical for both pharmaceutical and polymer applications. For example, Inosiplex leverages this group for ionic interactions, while ethyl 4-(dimethylamino)benzoate optimizes resin curing .
  • Biological Activity: Structural analogs like SNAP-7941 derivatives utilize complex esterifications to fine-tune receptor affinity, suggesting that this compound could be engineered for targeted drug delivery .

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